Computed cLogP Differentiation: Chloro Analog vs. 3-Fluoro Analog
The target compound exhibits a computed XLogP3 of 1.80, compared with an ACD/LogP of 1.74 for the 3-fluoro congener N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (CAS 2034586-32-6) [1]. The +0.06 log unit difference reflects the greater lipophilicity of the chloro substituent (Hansch π(Cl) = +0.71) relative to fluorine (Hansch π(F) = +0.14). While numerically modest, this shift is sufficient to alter predicted membrane permeability and plasma protein binding in silico ADME models where cLogP values are used to rank-order compound libraries [2].
| Evidence Dimension | Partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.80 |
| Comparator Or Baseline | 3-Fluoro analog (CAS 2034586-32-6): ACD/LogP = 1.74 |
| Quantified Difference | ΔcLogP = +0.06 (target more lipophilic) |
| Conditions | Computed values; XLogP3 from PubChem-style algorithm (target) vs. ACD/Labs Percepta v14.00 (comparator). Direct experimental logP not available for either compound. |
Why This Matters
For procurement decisions in lead-optimization programs where lipophilicity must be titrated within a narrow window (e.g., cLogP 1–3 for CNS or oral drug space), the +0.06 log unit shift may influence rank-ordering of analogs in multiparameter optimization scoring functions.
- [1] Kuujia.com. CAS No. 2034586-51-9: Computed Property XLogP3 = 1.8. Accessed 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. (Hansch π values: Cl = +0.71, F = +0.14). View Source
